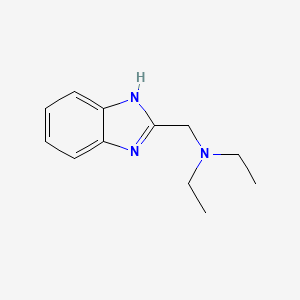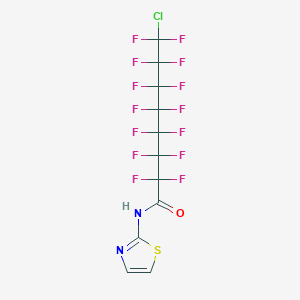![molecular formula C25H21ClN4O3 B11108495 4-Chloro-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11108495.png)
4-Chloro-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: The synthetic routes for 4-Chlorobenzamide involve the condensation of 4-chlorobenzoic acid with hydrazine derivatives. The reaction typically proceeds under mild conditions, resulting in the formation of the target compound .
Industrial Production Methods: Industrial production methods may vary, but the synthesis usually occurs through efficient and scalable processes. These methods ensure high yields and purity for commercial applications.
Chemical Reactions Analysis
4-Chlorobenzamide can undergo various chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups.
Reduction Reactions: Reduction of the carbonyl group can yield the corresponding amine.
Oxidation Reactions: Oxidation of the amine group can lead to the formation of imines or other derivatives.
Common reagents and conditions depend on the specific reaction type. Major products include substituted benzamides and related compounds.
Scientific Research Applications
4-Chlorobenzamide finds applications in:
Medicine: It may exhibit biological activity, making it relevant for drug discovery.
Chemical Research: Researchers use it as a building block for more complex molecules.
Industry: It could serve as an intermediate in the synthesis of agrochemicals, pharmaceuticals, or dyes.
Mechanism of Action
The exact mechanism of action for 4-Chlorobenzamide remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While 4-Chlorobenzamide is unique due to its specific substitution pattern, similar compounds include other benzamides and hydrazine derivatives.
Properties
Molecular Formula |
C25H21ClN4O3 |
|---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
4-chloro-N-[2-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C25H21ClN4O3/c26-19-12-10-18(11-13-19)24(32)27-16-22(31)28-29-23-20-8-4-5-9-21(20)30(25(23)33)15-14-17-6-2-1-3-7-17/h1-13,33H,14-16H2,(H,27,32) |
InChI Key |
QQBSKCSGPGFGCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(=C2O)N=NC(=O)CNC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide](/img/structure/B11108412.png)
![2-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,3-benzothiazole](/img/structure/B11108414.png)


![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11108428.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11108450.png)
![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11108454.png)
![4-methyl-N-(1-{2-[(4-nitrophenyl)carbonyl]-3-[2-(pentyloxy)phenyl]diaziridin-1-yl}-1-oxo-3-phenylpropan-2-yl)benzenesulfonamide](/img/structure/B11108456.png)
![2-(naphthalen-2-ylamino)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B11108459.png)

![2,8,9-Tris(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11108465.png)
![2-{4-[(decyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11108474.png)
![(4Z)-2-(1,3-benzodioxol-5-yl)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11108488.png)
